molecular formula C22H19NO2 B5753341 1-[(3-biphenylyloxy)acetyl]indoline

1-[(3-biphenylyloxy)acetyl]indoline

Cat. No. B5753341
M. Wt: 329.4 g/mol
InChI Key: XSADINLSUYFDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-biphenylyloxy)acetyl]indoline, also known as BPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biotechnology. BPI is a derivative of indoline, a heterocyclic organic compound that has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 1-[(3-biphenylyloxy)acetyl]indoline is not fully understood, but it is believed to act through multiple pathways. 1-[(3-biphenylyloxy)acetyl]indoline has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 1-[(3-biphenylyloxy)acetyl]indoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Furthermore, 1-[(3-biphenylyloxy)acetyl]indoline has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase.
Biochemical and Physiological Effects:
1-[(3-biphenylyloxy)acetyl]indoline has been shown to have a range of biochemical and physiological effects. In animal models, 1-[(3-biphenylyloxy)acetyl]indoline has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-[(3-biphenylyloxy)acetyl]indoline has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, 1-[(3-biphenylyloxy)acetyl]indoline has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

1-[(3-biphenylyloxy)acetyl]indoline has several advantages for lab experiments, such as its low toxicity and high solubility in water and organic solvents. 1-[(3-biphenylyloxy)acetyl]indoline is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, 1-[(3-biphenylyloxy)acetyl]indoline has some limitations for lab experiments, such as its instability under certain conditions, such as high temperatures and acidic pH. Additionally, 1-[(3-biphenylyloxy)acetyl]indoline has limited solubility in some organic solvents, which may affect its activity in some assays.

Future Directions

There are several future directions for research on 1-[(3-biphenylyloxy)acetyl]indoline. One potential area of research is the development of 1-[(3-biphenylyloxy)acetyl]indoline derivatives with improved activity and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the activity of 1-[(3-biphenylyloxy)acetyl]indoline, which could lead to the identification of new targets for drug development. Additionally, 1-[(3-biphenylyloxy)acetyl]indoline could be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, the development of new synthesis methods for 1-[(3-biphenylyloxy)acetyl]indoline could improve the yield and purity of the compound, which could facilitate its use in research and drug development.
Conclusion:
In conclusion, 1-[(3-biphenylyloxy)acetyl]indoline is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-[(3-biphenylyloxy)acetyl]indoline has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical use.

Synthesis Methods

The synthesis of 1-[(3-biphenylyloxy)acetyl]indoline involves the reaction of 3-biphenylol with acetic anhydride and indoline in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of 1-[(3-biphenylyloxy)acetyl]indoline can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.

Scientific Research Applications

1-[(3-biphenylyloxy)acetyl]indoline has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 1-[(3-biphenylyloxy)acetyl]indoline has also been investigated for its antimicrobial properties, as it has been shown to have activity against a wide range of bacteria and fungi. Additionally, 1-[(3-biphenylyloxy)acetyl]indoline has been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(3-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-22(23-14-13-18-9-4-5-12-21(18)23)16-25-20-11-6-10-19(15-20)17-7-2-1-3-8-17/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSADINLSUYFDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydroindol-1-yl)-2-(3-phenylphenoxy)ethanone

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